molecular formula C6H13NO8S B1140957 D-GLUCOSAMINE-3-SULFATE CAS No. 103192-52-5

D-GLUCOSAMINE-3-SULFATE

Cat. No. B1140957
CAS RN: 103192-52-5
M. Wt: 259.23
InChI Key:
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Description

D-Glucosamine 3-sulfate is a compound with the molecular formula C6H13NO8S . It is a derivative of glucosamine, which is a monosaccharide that contains an amine group in place of one of the hydroxyl groups . This compound is used as a reference in analytical analysis of the components of heparin sulfate .


Synthesis Analysis

The synthesis of D-Glucosamine 3-sulfate involves complex biochemical processes. A study published in Nature Chemistry describes a platform for synthesizing large heparan sulfate (HS) oligosaccharide libraries displaying comprehensive arrays of sulfation patterns . Another study discusses the use of an orthogonally protected 2′-hydroxyethyl GlcN derivative subjected to regioselective deprotection and sulfonation conditions .


Molecular Structure Analysis

The molecular structure of D-Glucosamine 3-sulfate includes a glucosamine saccharide with a sulfate group attached at the 3rd position . The molecular weight of D-Glucosamine 3-sulfate is 259.24 g/mol .


Chemical Reactions Analysis

The chemical reactions involving D-Glucosamine 3-sulfate are complex and often involve interactions with proteins. For instance, a study published in RSC Chemical Biology discusses the substrate recognition mechanisms of the heparan sulfate 3-O-sulfotransferase-3 .


Physical And Chemical Properties Analysis

D-Glucosamine 3-sulfate has a molecular weight of 259.24 g/mol. It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 9 . It also has a rotatable bond count of 3 .

Scientific Research Applications

Cell Membrane Stability

D-Glucosamine contributes to cell membrane stability . Positively charged amino groups of D-Glucosamine can bind the cell membrane electrically to protect against tissue damage . This process may contribute to cell membrane stability .

Regenerative Medicine

D-Glucosamine has specific applications in regenerative medicine . It controls biological responses and protects both cells and tissues . The prompt repair of microleakage through electropores on the cell membrane occurs after electroporation using D-Glucosamine .

Wound Healing

Wound healing can be accelerated by the application of a D-Glucosamine dressing, which promotes cell proliferation and differentiation . D-Glucosamine can physically attach to the cell membrane, which means that the application of a D-Glucosamine dressing would accelerate wound healing due to increased cell proliferation and differentiation .

Antioxidant Activity

D-Glucosamine has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .

Pain Relief

The effects of this stability can also explain the pain relief as D-Glucosamine binds to sodium channel to result in a longer open time . It is well known that D-Glucosamine which is taken per oris as a marine functional food has been used in various countries to relieve the pain of osteoarthritis .

Analytical Analysis

D-Glucosamine 3-sulfate (GlcN-3S) may be used as a reference in analytical analysis of the components of heparin sulfate .

Mechanism of Action

Target of Action

D-Glucosamine-3-Sulfate (GlcN-3S) primarily targets the extracellular matrix of cartilage, intervertebral disc, and synovial fluid . It is a major constituent of glycosaminoglycans (GAGs), which are essential for the normal growth and repair of connective tissues . GlcN-3S may also interact with cell membrane proteins , contributing to cell membrane stability .

Mode of Action

GlcN-3S interacts with its targets by providing a building block towards the synthesis of glycosaminoglycans . This interaction slows the progression of osteoarthritis and relieves symptoms of joint pain . It also has structure-modifying and anti-inflammatory effects at high concentrations . Positively charged amino groups of GlcN-3S can bind the cell membrane electrically, protecting against tissue damage .

Biochemical Pathways

GlcN-3S is involved in the hexosamine biosynthesis pathway . It is synthesized from fructose 6-phosphate and glutamine, providing a precursor for all nitrogen-containing sugars . GlcN-3S also contributes to the production of hyaluronic acid, keratan sulfate, and sulfated GAGs .

Pharmacokinetics

GlcN-3S is easily absorbed, but the current treatment doses (for example, 1,500 mg/day) barely reach the required therapeutic concentration in plasma and tissue . The pharmacokinetics of GlcN-3S support once-daily dosage . Its elimination half-life is tentatively estimated to average 15 hours .

Result of Action

The administration of GlcN-3S results in increased cell proliferation and differentiation, accelerating wound healing . It also has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .

Action Environment

The action of GlcN-3S can be influenced by environmental factors. For instance, the application of a GlcN-3S dressing can accelerate wound healing . Furthermore, the prompt repair of microleakage through electropores on the cell membrane occurs after electroporation using GlcN-3S .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for D-GLUCOSAMINE-3-SULFATE involves the conversion of D-glucosamine to D-glucosamine-3-sulfate through a series of chemical reactions.", "Starting Materials": [ "D-glucosamine", "Sulfur trioxide", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "D-glucosamine is dissolved in methanol and reacted with sulfur trioxide to form D-glucosamine-3-sulfonic acid.", "Sodium hydroxide is added to the reaction mixture to neutralize the acid and form the sodium salt of D-glucosamine-3-sulfonic acid.", "The sodium salt is then acidified with hydrochloric acid to release D-glucosamine-3-sulfonic acid.", "Water is added to the reaction mixture to precipitate D-glucosamine-3-sulfate as a solid.", "The solid is filtered, washed with water, and dried to obtain pure D-glucosamine-3-sulfate." ] }

CAS RN

103192-52-5

Product Name

D-GLUCOSAMINE-3-SULFATE

Molecular Formula

C6H13NO8S

Molecular Weight

259.23

Origin of Product

United States

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